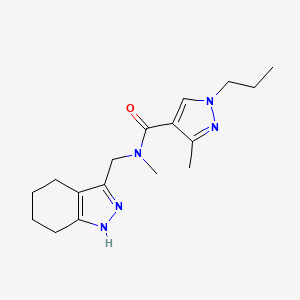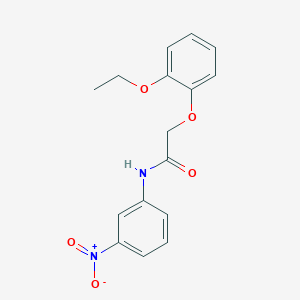![molecular formula C12H17N5O2 B5626609 2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626609.png)
2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, including compounds similar to 2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one, typically involves cyclization reactions and the addition of specific functional groups to achieve the desired chemical structure. For example, Tsukamoto et al. (1995) demonstrated the synthesis of related compounds through Michael addition reactions followed by cyclization, indicating a common approach to constructing the spirocyclic core of such molecules (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a spirocyclic core, often involving a 1,4-diazaspiro[4.5]decanone framework. Farag et al. (2008) highlighted the synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, showcasing the regioselective synthesis that leads to complex spirocyclic structures, which are closely related to our compound of interest (Farag et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various biological targets due to the presence of functional groups that can engage in hydrogen bonding, ionic interactions, and other types of chemical bonding. The study by Guillon et al. (2020) on a similar compound elucidates its potential interactions with biological targets, providing insight into the chemical behavior of these molecules (Guillon et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in various fields. While specific data on "2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one" was not found, the general class of diazaspirodecanone derivatives tends to have moderate to high solubility in organic solvents, which is important for their use in chemical reactions and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of diazaspirodecanone derivatives, including their reactivity, stability under various conditions, and interaction with other chemical entities, are influenced by the spirocyclic structure and the specific functional groups present. The synthesis and study of related compounds, as discussed by Fu et al. (2014), provide valuable insights into the reactivity patterns and potential chemical transformations of these molecules (Fu et al., 2014).
Propriétés
IUPAC Name |
2-[2-(1,2,4-triazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c18-10(6-16-8-14-15-9-16)17-5-3-12(7-17)2-1-4-13-11(12)19/h8-9H,1-7H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBIWFAJJLOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3C=NN=C3)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5626530.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B5626549.png)

![3-[(4aR*,7aS*)-4-[(5-methyl-3-thienyl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5626558.png)
![(3R*,4R*)-3-isopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5626565.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5626570.png)
![2-cyclohexyl-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5626579.png)
![5,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5626580.png)
![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)

![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)